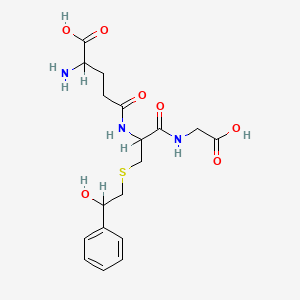
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique structure, which includes glycine, glutamyl, and cysteinyl residues, along with a phenylethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- typically involves peptide coupling reactions. The process may include the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions may occur at specific sites, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while reduction would produce the monomeric form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The phenylethyl group may play a role in binding interactions, while the peptide backbone could be involved in signaling or structural functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with similar structural elements.
Carnosine: Another bioactive peptide with distinct biological functions.
Anserine: A dipeptide with antioxidant properties.
Eigenschaften
CAS-Nummer |
79952-57-1 |
|---|---|
Molekularformel |
C18H25N3O7S |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-2-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)9-29-10-14(22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28) |
InChI-Schlüssel |
SZOWFFWYTHGUAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)

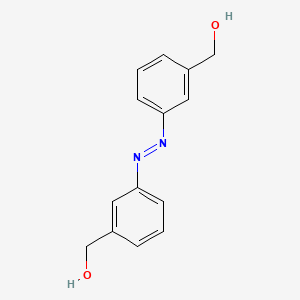
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

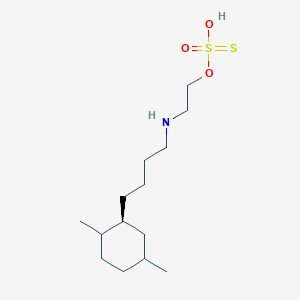
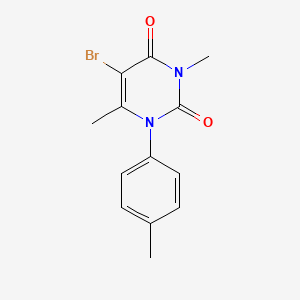
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)

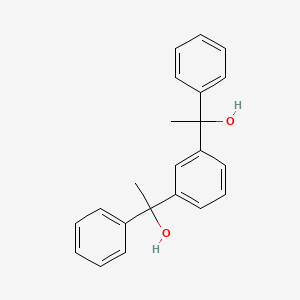
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
